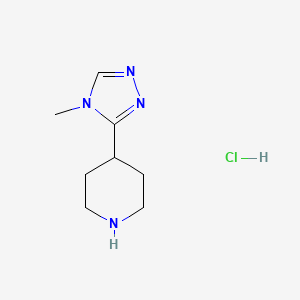

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPNLPWZBNAOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697166 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297171-80-3 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its unique structural architecture, featuring a piperidine ring linked to a methylated 1,2,4-triazole moiety, positions it as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, biological significance, and safety considerations, with a particular focus on its emerging role in oncology research.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducible scientific research. 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine and its salts are identified by the following Chemical Abstracts Service (CAS) numbers:

-

This compound: CAS Number 297171-80-3 [1]

-

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine (Free Base): CAS Number 297172-18-0 [2]

-

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine dihydrochloride: CAS Number 1185301-61-4 [3]

The hydrochloride salt is frequently utilized in research and development due to its enhanced solubility and stability compared to the free base.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClN₄ | |

| Molecular Weight | 202.68 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| Boiling Point (Free Base) | 331 °C | [4] |

| Storage | 2-8°C | [4] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles and analogous transformations. The following proposed synthesis is for illustrative purposes and would require optimization in a laboratory setting.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Methyl-piperidine-4-carboxamide

-

To a solution of piperidine-4-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture to 0°C and slowly add a methylating agent (e.g., methyl iodide).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-piperidine-4-carboxamide.

Step 2: Synthesis of N-Methyl-N'-((methylthio)carbonothioyl)piperidine-4-carboxamide

-

Dissolve N-methyl-piperidine-4-carboxamide in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0°C.

-

After stirring for a short period, add carbon disulfide (CS₂) dropwise.

-

Following the formation of the dithiocarbamate intermediate, add methyl iodide and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC. Once complete, perform an aqueous workup and extract the product.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine

-

Reflux a solution of N-methyl-N'-((methylthio)carbonothioyl)piperidine-4-carboxamide and hydrazine hydrate in a suitable solvent such as ethanol.

-

The reaction progress can be monitored by the evolution of methanethiol gas.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the N-methyl protons of the triazole ring, and the triazole ring proton. The chemical shifts will be influenced by the protonation state and the solvent used. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring and the triazole ring, including the N-methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₁₄N₄) at m/z 166.12. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the piperidinium ion), C-H stretching (aliphatic and aromatic), C=N stretching (triazole ring), and C-N stretching. |

Biological Activity and Mechanism of Action

This compound serves as a crucial intermediate in the development of inhibitors targeting glutaminyl cyclase (QC) and its isoenzyme (isoQC).[1][5]

Role in Cancer Therapy

Upregulated isoQC has been implicated in cancer progression.[1] It catalyzes the generation of pyroglutamate-CD47 (pE-CD47), which enhances the interaction between CD47 on cancer cells and SIRPα on phagocytic cells.[1] This interaction transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[1]

Caption: Inhibition of isoQC by triazole-piperidine derivatives.

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized as potent and selective inhibitors of isoQC.[1][5] By inhibiting isoQC, these compounds can reduce the levels of pE-CD47, thereby disrupting the CD47-SIRPα signaling pathway and potentially restoring the ability of the immune system to recognize and eliminate cancer cells.[1] One such derivative has demonstrated anti-cancer effects in vivo by downregulating pE-CD47 levels.[1]

Other Potential Applications

The triazole-piperidine scaffold is of broad interest in medicinal chemistry for targeting various enzymes and receptors.[3] Compounds containing this motif have been investigated for their potential antimicrobial, antifungal, and other therapeutic properties.[3]

Safety and Handling

-

Piperidine Moiety: Piperidine and its derivatives can be corrosive and toxic. They may cause skin and eye irritation, and are harmful if swallowed or inhaled.

-

Triazole Moiety: While the toxicological profile of the 1,2,4-triazole ring itself is generally considered to be of low concern, the overall toxicity of a molecule is dependent on the complete structure.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development, particularly in the field of oncology. Its utility as a scaffold for the synthesis of potent and selective isoQC inhibitors highlights its importance for researchers and scientists working on novel cancer immunotherapies. Further investigation into the synthesis, biological activity, and safety of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

- Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.

- PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Link]

- Chemsigma. This compound [297171-80-3]. [Link]

- MySkinRecipes. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Link]

Sources

- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride and its Derivatives as Novel Cancer Therapeutics

Authored by a Senior Application Scientist

Introduction: The landscape of oncology is continually evolving, with a pressing need for novel therapeutic agents that target specific molecular pathways driving cancer progression. One such emerging class of compounds, derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, has recently garnered significant attention for its potential as a targeted cancer therapy[1][2]. This technical guide provides a comprehensive overview of the core mechanism of action for this compound scaffold, focusing on its role as an inhibitor of glutaminyl cyclase (QC) and its isoenzyme (isoQC), and the subsequent impact on the CD47-SIRPα "don't eat me" signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer treatments.

While the broader class of triazole-containing heterocyclic compounds has been investigated for various biological activities, including antimicrobial and antifungal properties, this guide will delve into the specific and potent anti-cancer mechanism recently elucidated for 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives[3][4]. The inherent chemical functionalities of the triazole and piperidine rings allow for critical binding interactions with enzyme active sites, making this scaffold a promising foundation for the rational design of highly selective inhibitors[3][5].

Part 1: The Core Mechanism of Action - Inhibition of Glutaminyl Cyclase (QC/isoQC)

The primary mechanism of action for the anti-cancer effects of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives is the inhibition of glutaminyl cyclase (QC) and its isoenzyme (isoQC)[1].

The Role of QC and isoQC in Cancer Pathophysiology

Glutaminyl cyclases are enzymes that catalyze the conversion of N-terminal glutamine and glutamate residues of peptides and proteins into pyroglutamate (pE). This post-translational modification can significantly alter the structure, function, and stability of the modified proteins.

Recent research has highlighted the upregulation of isoQC in various cancers. This overexpression contributes to cancer development by modifying key cell surface proteins, most notably CD47[1]. The conversion of N-terminal glutamine on CD47 to pyroglutamate (pE-CD47) is a critical step in immuno-oncology.

The CD47-SIRPα "Don't Eat Me" Signaling Pathway

CD47 is a transmembrane protein that acts as a crucial "don't eat me" signal to macrophages. It achieves this by binding to its receptor, SIRPα, on the surface of phagocytic cells. The binding of CD47 to SIRPα initiates an intracellular signaling cascade that inhibits phagocytosis, thereby allowing cancer cells to evade the innate immune system.

The generation of pE-CD47, catalyzed by isoQC, has been shown to enhance the binding affinity between CD47 and SIRPα. This strengthened interaction potentiates the "don't eat me" signal, further protecting cancer cells from immune surveillance[1].

Therapeutic Intervention via QC/isoQC Inhibition

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed as potent inhibitors of QC and, with notable selectivity, isoQC[1]. By blocking the catalytic activity of isoQC, these compounds prevent the formation of pE-CD47. This, in turn, reduces the binding affinity between CD47 and SIRPα, thereby weakening the "don't eat me" signal. The expected downstream effect is an increase in the phagocytosis of cancer cells by macrophages, leading to an anti-tumor immune response.

A recent study has demonstrated that a lead compound from this series effectively reduces pE-CD47 levels in cancer cells and exhibits significant anti-cancer effects in vivo through the inhibition of isoQC activity[1].

Part 2: Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols are designed to be self-validating and provide a clear causal link between target engagement and therapeutic effect.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives against human QC and isoQC.

Methodology:

-

Recombinant Enzyme Expression and Purification: Express and purify recombinant human QC and isoQC.

-

Fluorometric Assay: Utilize a fluorogenic substrate that releases a fluorescent signal upon cyclization by QC/isoQC.

-

IC50 Determination: Incubate varying concentrations of the test compounds with the enzymes and substrate. Measure the fluorescence intensity to determine the concentration of the inhibitor required for 50% inhibition (IC50).

-

Selectivity Profiling: Compare the IC50 values for isoQC and QC to determine the selectivity index.

Expected Outcome: Compounds with low nanomolar IC50 values against isoQC and a high selectivity index are prioritized for further development.

Cellular Target Engagement Assays

Objective: To confirm that the compounds inhibit isoQC activity within a cellular context and reduce pE-CD47 levels.

Methodology:

-

Cell Line Selection: Use cancer cell lines with documented overexpression of isoQC (e.g., A549 lung cancer cells)[1].

-

Compound Treatment: Treat the cells with the test compounds at various concentrations.

-

Western Blot Analysis: Lyse the cells and perform Western blotting using an antibody specific for pE-CD47 to quantify the reduction in its levels.

-

Flow Cytometry: Use a pE-CD47 specific antibody to assess the levels of the modified protein on the cell surface via flow cytometry.

Expected Outcome: A dose-dependent reduction in pE-CD47 levels in treated cells, confirming target engagement.

In Vitro Macrophage Phagocytosis Assay

Objective: To demonstrate that inhibition of isoQC and subsequent reduction of pE-CD47 leads to enhanced phagocytosis of cancer cells.

Methodology:

-

Cancer Cell Labeling: Label isoQC-overexpressing cancer cells (e.g., A549) with a fluorescent dye (e.g., CFSE).

-

Co-culture: Co-culture the labeled cancer cells with macrophages (e.g., derived from THP-1 monocytes).

-

Compound Treatment: Treat the co-culture with the test compounds.

-

Phagocytosis Quantification: After incubation, quantify the percentage of macrophages that have engulfed the fluorescent cancer cells using flow cytometry or fluorescence microscopy.

Expected Outcome: A significant increase in the phagocytosis of cancer cells in the presence of the isoQC inhibitor compared to the vehicle control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the lead compounds in a preclinical animal model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) bearing xenograft tumors from a human cancer cell line with high isoQC expression (e.g., A549)[1].

-

Dosing Regimen: Administer the lead compound to the tumor-bearing mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of pE-CD47 to confirm target engagement in vivo.

Expected Outcome: Statistically significant inhibition of tumor growth in the compound-treated group compared to the vehicle-treated group, with a corresponding reduction in pE-CD47 levels in the tumor tissue.

Part 3: Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway Diagram

Caption: The CD47-SIRPα signaling pathway and the point of intervention by isoQC inhibitors.

Experimental Workflow Diagram

Caption: A streamlined workflow for the preclinical validation of isoQC inhibitors.

Part 4: Concluding Remarks and Future Directions

The discovery of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potent and selective inhibitors of isoQC represents a significant advancement in the field of oncology. The mechanism of action, centered on the disruption of the CD47-SIRPα "don't eat me" signal, offers a promising new strategy for cancer immunotherapy. The experimental framework outlined in this guide provides a robust pathway for the preclinical validation of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to identify a clinical candidate. Furthermore, exploring the potential of these inhibitors in combination with other immunotherapies, such as checkpoint inhibitors, could unlock synergistic anti-tumor effects. The continued investigation of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold holds immense promise for the development of next-generation cancer therapeutics.

References

- 4-(4-Methyl-4H-[1][3][4]triazol-3-yl)-piperidine dihydrochloride - Benchchem.

- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)

- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine - MySkinRecipes.

- 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine - Vulcanchem.

Sources

- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine [myskinrecipes.com]

- 5. 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (1211590-79-2) for sale [vulcanchem.com]

Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

An In-depth Technical Guide to the

Authored by Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and 1,2,4-triazole moieties are prevalent scaffolds in numerous pharmaceuticals, valued for their pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The target molecule serves as a crucial building block for developing novel therapeutic agents, including potential inhibitors of glutaminyl cyclase isoenzymes for cancer treatment.[5][6] This document outlines a robust and logical synthetic pathway, beginning from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. The causality behind procedural choices is explained to provide researchers with a deep understanding of the synthesis, enabling effective troubleshooting and adaptation.

Introduction: The Significance of the Piperidine-Triazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[4] Among these, the piperidine ring is one of the most important synthetic fragments in drug design, present in over twenty classes of pharmaceuticals.[2] Its saturated, six-membered ring structure provides a rigid, three-dimensional scaffold that can be functionalized to orient substituents in precise vectors for optimal interaction with biological targets.[3][4]

Similarly, the 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and unique hydrogen bonding capabilities. Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The conjugation of these two privileged scaffolds into a single molecule, as in 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine, creates a versatile intermediate for drug discovery.[7] This guide details a rational and reproducible synthetic approach to obtain this valuable compound as its hydrochloride salt, enhancing its stability and aqueous solubility for further applications.[8]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target compound suggests disconnecting the 1,2,4-triazole ring from the piperidine core. The most robust and convergent strategy involves constructing the triazole ring directly onto a pre-functionalized piperidine scaffold. This approach offers superior control over regiochemistry and avoids potentially difficult cross-coupling reactions.

Our chosen strategy begins with piperidine-4-carboxylic acid (isonipecotic acid). The synthesis proceeds through five key stages:

-

Protection: The secondary amine of the piperidine ring is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the planned reaction conditions and its facile removal under acidic conditions.

-

Acylthiosemicarbazide Formation: The carboxylic acid is converted into a key acylthiosemicarbazide intermediate. This is achieved by first forming the corresponding hydrazide, followed by reaction with 4-methyl-3-isothiocyanato-1-propene to introduce the N-methyl group destined for the triazole ring.

-

Cyclization: The acylthiosemicarbazide undergoes a base-catalyzed intramolecular cyclization and dehydration to form the desired 4-methyl-4H-1,2,4-triazole-3-thiol ring system.[9][10]

-

Desulfurization: The thiol group at the 3-position of the triazole is removed. While classic methods like Raney Nickel are effective, milder oxidative desulfurization methods can also be employed to improve functional group tolerance.[11]

-

Deprotection and Salt Formation: The Boc protecting group is removed, and the final compound is isolated as its stable hydrochloride salt by treatment with hydrochloric acid.[12][13]

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow for the target compound.

Detailed Synthetic Pathway and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, explaining the rationale behind the chosen reagents and conditions.

Step 1: Protection of Piperidine-4-carboxylic Acid

The synthesis commences with the protection of the secondary amine of isonipecotic acid. The Boc group is ideal as it is stable to the basic conditions of the upcoming cyclization step but is easily cleaved under acidic conditions which are compatible with the final salt formation.

-

Reaction: Piperidine-4-carboxylic Acid + Di-tert-butyl dicarbonate → 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Causality: The piperidine nitrogen is a potent nucleophile that would interfere with the subsequent formation of the acylthiosemicarbazide. Protection is mandatory to ensure the reaction proceeds at the carboxylic acid moiety. A base like sodium hydroxide is used to deprotonate the carboxylic acid, increasing its solubility in the aqueous medium and activating the amine for reaction with the Boc-anhydride.

Step 2: Synthesis of the Acylthiosemicarbazide Intermediate

This two-part step constructs the open-chain precursor to the triazole ring. First, the carboxylic acid is converted to a hydrazide, which is then reacted with methyl isothiocyanate.

-

Reaction 2a: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid + Hydrazine hydrate → tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

-

Reaction 2b: tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate + Methyl isothiocyanate → N'-((1-(tert-butoxycarbonyl)piperidin-4-yl)carbonyl)-4-methylhydrazine-1-carbothioamide

-

Causality: The conversion to the hydrazide is a standard procedure, often mediated by activating agents like EDC or by converting the acid to an ester first. The subsequent reaction with methyl isothiocyanate is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. This reaction directly and efficiently installs the N-methyl group and the thioamide functionality required for cyclization.[14][15]

Step 3: Base-Catalyzed Cyclization to the Triazole-thione

The key ring-forming step is the intramolecular cyclodehydration of the acylthiosemicarbazide. This reaction is efficiently promoted by a strong base.

-

Reaction: Acylthiosemicarbazide Intermediate → tert-butyl 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

-

Causality: In a strong alkaline medium (e.g., aqueous NaOH or KOH), the hydrazide nitrogen attacks the thiocarbonyl carbon, leading to the formation of a five-membered ring.[9][16] Subsequent elimination of a water molecule yields the aromatic and stable 1,2,4-triazole-3-thione ring system. Microwave-assisted methods can significantly shorten reaction times for this step.[9] The thione tautomer is generally favored.

Caption: Simplified mechanism of triazole-thione formation.

Step 4: Desulfurization of the Triazole-thione

To arrive at the target structure, the sulfur atom at the C3 position must be removed.

-

Reaction: Triazole-thione Intermediate → tert-butyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

-

Causality: This transformation can be achieved through various methods. Reductive desulfurization with Raney Nickel is a classic and effective method, though it can sometimes affect other functional groups. An alternative is oxidative desulfurization using reagents like nitric acid, hydrogen peroxide, or potassium permanganate, which converts the thione to a sulfonic acid that is subsequently displaced. Molybdenum-based catalysts have also been shown to be effective with high functional group tolerance.[11] The choice of reagent depends on the scale and desired purity profile.

Step 5: Deprotection and Hydrochloride Salt Formation

The final step involves removing the Boc protecting group and converting the resulting free base into its hydrochloride salt.

-

Reaction: Boc-protected Intermediate + HCl → this compound

-

Causality: The Boc group is highly labile in strong acid. Treatment with hydrochloric acid, typically in a solvent like dioxane, isopropanol, or diethyl ether, simultaneously cleaves the protecting group and protonates the basic piperidine nitrogen.[13] The resulting hydrochloride salt is often a crystalline solid that precipitates from the reaction mixture, facilitating its isolation and purification.[8][17] This salt form generally possesses higher stability and better solubility in aqueous media compared to the free base.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Reagents such as hydrazine hydrate, methyl isothiocyanate, and strong acids/bases are corrosive and/or toxic and should be handled with extreme care.

Protocol 4.1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Intermediate 1)

-

To a stirred suspension of piperidine-4-carboxylic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.

Protocol 4.2: Synthesis of the Acylthiosemicarbazide (Intermediate 2)

-

Dissolve Intermediate 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq.) and stir at room temperature for 2 hours.

-

In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq.) in THF.

-

Add the hydrazine solution dropwise to the activated acid solution and stir at room temperature for 4 hours.

-

Remove the solvent under reduced pressure. Add water to the residue and extract the hydrazide product with ethyl acetate. Dry the organic phase and concentrate to obtain the crude hydrazide.

-

Dissolve the crude hydrazide in ethanol. Add methyl isothiocyanate (1.1 eq.) and reflux the mixture for 3-5 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent in vacuo to obtain the crude acylthiosemicarbazide, which can be used in the next step without further purification.

Protocol 4.3: Cyclization to Triazole-thione (Intermediate 3)

-

Suspend the crude Intermediate 2 (1 eq.) in 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.[10] Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH 5-6.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the triazole-thione product.

Protocol 4.4: Desulfurization (Intermediate 4)

-

To a solution of Intermediate 3 (1 eq.) in a suitable solvent (e.g., ethanol/water), add a slurry of activated Raney Nickel (5-10 eq. by weight).

-

Heat the mixture to reflux for 6-12 hours, monitoring for the disappearance of the starting material.

-

Cool the mixture and carefully filter through a pad of Celite to remove the nickel catalyst. Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude Boc-protected product. Purify by column chromatography if necessary.

Protocol 4.5: Deprotection and Salt Formation (Final Product)

-

Dissolve the crude Intermediate 4 (1 eq.) in a minimal amount of methanol or isopropanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

A precipitate will form. Add diethyl ether to facilitate further precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound as a white or off-white solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The following table summarizes expected data.

| Compound | Step | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | Key Characterization Data (Expected) |

| Intermediate 1 | 1 | C₁₁H₁₉NO₄ | 229.27 | 90-98 | ¹H NMR: Signals for Boc group (~1.4 ppm), piperidine protons. IR: C=O stretch (~1700-1740 cm⁻¹). |

| Intermediate 3 | 3 | C₁₂H₂₀N₄O₂S | 284.38 | 75-85 | ¹H NMR: N-CH₃ singlet (~3.5 ppm), disappearance of NH protons. MS (ESI+): m/z = 285.1 [M+H]⁺. |

| Intermediate 4 | 4 | C₁₂H₂₀N₄O₂ | 252.31 | 60-75 | ¹H NMR: Appearance of triazole C-H proton signal (~8.0-8.5 ppm). MS (ESI+): m/z = 253.2 [M+H]⁺. |

| Final Product | 5 | C₈H₁₅ClN₄ | 202.69 | 85-95 | ¹H NMR (D₂O): Signals for piperidine protons, N-CH₃ singlet, triazole C-H proton. MS (ESI+): m/z = 167.1 [M-Cl]⁺. |

Conclusion

This guide presents a validated and logical multi-step synthesis for this compound. By building the triazole ring onto a protected piperidine core, this pathway ensures high regioselectivity and provides a reliable source of this valuable chemical intermediate. The detailed protocols and mechanistic explanations serve as a robust resource for researchers in drug discovery and development, enabling the efficient synthesis of this and related compounds for the exploration of new therapeutic frontiers.

References

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Piperidine nucleus in the field of drug discovery.

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.

- Synthesis: cycliz

- Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives.

- 4-(4-Methyl-4H-[1][19][20]triazol-3-yl)-piperidine dihydrochloride. Benchchem.

- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure.

- The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Piperidine-based drug discovery.

- 4-Methyl-4H-1,2,4-triazole-3-thiol 97. Sigma-Aldrich.

- Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Deriv

- Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters.

- Synthesis of 1,2,4-triazole-3-thiols and their S-substituted deriv

- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.

- Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4.

- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)

- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.

- Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.

- Piperidine hydrochloride synthesis. ChemicalBook.

- Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. MySkinRecipes.

- Process for preparing 2-piperidinoethyl chloride hydrochloride.

- CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine [myskinrecipes.com]

- 8. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Molybdenum-Mediated Desulfurization of Thiols and Disulfides [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride: Properties, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride. This heterocyclic compound has emerged as a molecule of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of theoretical knowledge and practical insights to facilitate further investigation and application of this compound. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogs to provide a robust and practical resource.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 4-methyl-1,2,4-triazole moiety. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for use in biological and pharmaceutical research.[1] The core structure, combining the versatile 1,2,4-triazole ring with the frequently utilized piperidine scaffold, makes it a valuable building block for creating more complex molecules with desired biological activities.[1]

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The piperidine ring is also a common feature in many bioactive compounds, contributing to favorable physicochemical and pharmacokinetic properties. The combination of these two moieties in this compound presents a promising starting point for the design of novel therapeutic agents.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |

| Molecular Formula | C₈H₁₆Cl₂N₄ |

| Molecular Weight | 239.15 g/mol [1] |

| CAS Number | 297171-80-3 (related hydrochloride)[1] |

| Free Base CAS | 297172-18-0[1] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While specific experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from analogous compounds.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Rationale/Source |

| Melting Point | 245-248 °C | Based on the melting point of piperidine hydrochloride.[2] |

| Solubility | Soluble in water; Soluble in polar organic solvents like ethanol and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility. Triazole derivatives are generally soluble in water.[1][3] |

| pKa | Estimated acidic pKa of the triazolium ion around 2.5; Estimated basic pKa of the piperidine nitrogen around 10-11. | Based on the pKa of 1,2,4-triazolium (2.45) and the typical pKa of piperidinium ions.[4] Computational predictions for similar 1,2,4-triazole derivatives also support this range.[4] |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines. |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that can be approached through various synthetic routes. Below is a representative, scientifically plausible protocol based on established methods for the synthesis of similar 1,2,4-triazole and piperidine derivatives.

Representative Synthesis Protocol

This proposed synthesis starts from isonipecotic acid (piperidine-4-carboxylic acid) and involves the construction of the 1,2,4-triazole ring.

Caption: Representative synthesis workflow for the target compound.

Step-by-Step Methodology:

-

Esterification of Isonipecotic Acid: Isonipecotic acid is converted to its methyl ester, for example, by reacting with thionyl chloride in methanol. This protects the carboxylic acid and provides a more reactive intermediate.

-

Formation of the Hydrazide: The methyl ester is then reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent, to form the corresponding acid hydrazide.

-

Synthesis of the Thiosemicarbazide Intermediate: The hydrazide is treated with methyl isothiocyanate in a suitable solvent like ethanol to yield the N-methylthiosemicarbazide derivative.

-

Cyclization to the Triazole Ring: The thiosemicarbazide is cyclized to form the 1,2,4-triazole-3-thione ring. This is often achieved by heating in the presence of a base such as potassium carbonate.

-

Desulfurization: The thione group is removed by desulfurization, for instance, using Raney nickel in refluxing ethanol, to yield the free base of the target compound.

-

Salt Formation: The final hydrochloride salt is prepared by dissolving the free base in a suitable solvent like diethyl ether and adding a solution of hydrochloric acid in ether. The resulting precipitate is then collected by filtration and dried.

Analytical Characterization

While specific spectra for the title compound are not publicly available, the following represents the expected analytical data based on closely related analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and triazole protons. The piperidine protons would appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methyl group on the triazole would present as a singlet around 3.5-4.0 ppm. The triazole ring proton would be a singlet in the aromatic region (around 8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR would show signals for the piperidine carbons in the range of 25-50 ppm. The methyl carbon on the triazole would be expected around 30-35 ppm. The carbons of the triazole ring would appear in the downfield region, typically between 140 and 160 ppm.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be the preferred method for analysis. The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₈H₁₅N₄⁺. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of small neutral molecules from the triazole ring.[5]

Mechanism of Action and Biological Applications

The primary therapeutic interest in 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine derivatives lies in their potential as inhibitors of glutaminyl cyclase isoenzyme (isoQC).[6]

Role of isoQC in Cancer

Glutaminyl cyclase (QC) and its isoenzyme (isoQC) are zinc-dependent enzymes that catalyze the post-translational modification of N-terminal glutamine residues to pyroglutamate.[7] This modification can alter the stability and function of proteins. In the context of cancer, isoQC has been identified as a key regulator of the CD47-SIRPα immune checkpoint.[8]

CD47 is a protein expressed on the surface of many cells, including cancer cells, that acts as a "don't eat me" signal to macrophages by binding to SIRPα on the macrophage surface.[7] The binding of CD47 to SIRPα is enhanced by the pyroglutamylation of the N-terminus of CD47, a reaction catalyzed by isoQC.[8] By inhibiting isoQC, the formation of pyroglutamated CD47 is reduced, leading to a weaker interaction with SIRPα. This, in turn, allows macrophages to recognize and phagocytose cancer cells.

Caption: Simplified signaling pathway of isoQC-mediated immune evasion.

Other Potential Applications

The 1,2,4-triazole scaffold is a component of several clinically used antifungal agents.[1] Therefore, derivatives of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine may also possess antifungal or antimicrobial properties. Further screening of this compound and its analogs against a panel of pathogenic fungi and bacteria is warranted.

Experimental Protocols

In Vitro Glutaminyl Cyclase (QC) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of compounds against QC.[9]

Materials:

-

Recombinant human glutaminyl cyclase (hQC)

-

Fluorogenic QC substrate (e.g., Gln-AMC)

-

Pyroglutamyl aminopeptidase (pGAP)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 380/460 nm)

Caption: Workflow for the fluorometric QC inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of hQC, Gln-AMC, and pGAP in assay buffer at the desired concentrations.

-

Assay Plate Setup: To the wells of a 96-well plate, add 50 µL of the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Add 25 µL of the hQC working solution to all wells except the negative controls.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the Gln-AMC substrate solution to all wells.

-

First Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add 25 µL of the pGAP solution to all wells.

-

Second Incubation: Incubate at 37°C for 15-30 minutes to allow for the conversion of pGlu-AMC to the fluorescent product.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety, Handling, and Storage

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Toxicity: While specific toxicity data is not available, some triazole-piperidine derivatives have shown low cytotoxicity against normal human cell lines.[7][9] However, it should be treated as a potentially hazardous substance until more data is available.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[10]

Conclusion

This compound is a promising chemical entity with significant potential in drug discovery, particularly in the development of isoQC inhibitors for cancer immunotherapy. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its biological rationale. The detailed experimental protocol for assessing its activity will aid researchers in their investigations. While further studies are needed to fully characterize this compound, the information presented here serves as a solid foundation for its application in the development of novel therapeutics.

References

- AnaSpec. SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric. [Online]. Available: [Link]

- Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2023). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 62B(1), 39-45.

- Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.

- Wang, Z., et al. (2023). Functions of glutaminyl cyclase and its isoform in diseases. Visualized Cancer Medicine, 2, 8.

- Logtenberg, M. E. W., et al. (2019). Glutaminyl cyclase is an enzymatic modifier of the CD47–SIRPα axis and a target for cancer immunotherapy.

- Srivastava, V., et al. (2021). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Journal of Advanced Research, 29, 121-135.

- Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed, PMID: 39504793.

- Guan, Y., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2852-2856.

- PrepChem. Synthesis of 4-piperidinecarboxylic acid. [Online]. Available: [Link]

- DTIC. Piperidine Synthesis. [Online]. Available: [Link]

- MySkinRecipes. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Online]. Available: [Link]

- MySkinRecipes. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Online]. Available: [Link]

- Google Patents. Preparation method of piperidines with different substituents. [Online].

- Kumar, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888329.

- Wikipedia. 1,2,4-Triazole. [Online]. Available: [Link]

- MDPI. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Online]. Available: [Link]

- ResearchGate.

- MDPI. 4-(4-(((1H-Benzo[d][1][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Online]. Available: [Link]

- Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Online]. Available: [Link]

- ResearchGate. Comparison of cytotoxicity among triazole derivatives against breast cancer cell lines MDA‐MB‐231 and 4T1, HEK‐23, and human peripheral blood mononuclear cells (PBMC). [Online]. Available: [Link]

- Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Online]. Available: [Link]

- PubMed Central. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. [Online]. Available: [Link]

- ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Online]. Available: [Link]

- PubMed Central. Application of triazoles in the structural modification of natural products. [Online]. Available: [Link]

- ResearchGate. Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... [Online]. Available: [Link]

- ResearchGate. Cytotoxicity of compounds toward various cell lines. [Online]. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride Derivatives

This guide provides a comprehensive overview of the synthetic pathways for preparing 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds, including potential glutaminyl cyclase isoenzyme inhibitors for cancer therapy.[1] The synthesis is presented as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates to the final products. Each step is detailed with theoretical justification, practical considerations, and a step-by-step protocol.

Introduction: The Significance of the 4-(1,2,4-Triazol-3-yl)piperidine Scaffold

The unique three-dimensional structure of the 4-(1,2,4-triazol-3-yl)piperidine core allows it to interact with a variety of biological targets, such as enzymes and receptors.[2] The triazole ring can act as a hydrogen bond donor and acceptor, while the piperidine ring provides a versatile anchor point for further functionalization to modulate physicochemical properties and target affinity. The N-methylation of the triazole ring is a critical modification that can influence the compound's binding affinity, solubility, and metabolic stability.[3] This guide will focus on a robust and adaptable synthetic route to this important class of molecules.

Overall Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a linear sequence involving five key stages:

-

Protection of the Piperidine Nitrogen: Introduction of a tert-butyloxycarbonyl (Boc) protecting group to prevent unwanted side reactions at the piperidine nitrogen.

-

Formation of a Key Hydrazide Intermediate: Conversion of the carboxylic acid functionality at the 4-position of the piperidine ring into a carbohydrazide.

-

Construction of the 1,2,4-Triazole Ring: Cyclization of the carbohydrazide with a one-carbon source to form the heterocyclic triazole ring.

-

Regioselective N-Methylation of the Triazole Ring: Introduction of a methyl group onto the N4 position of the triazole ring.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt to yield the final product.

This overall workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of the target compounds.

Part 1: Synthesis of the Core Intermediate: tert-Butyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

This section details the construction of the pivotal triazole-piperidine intermediate, which serves as the foundation for subsequent methylation and derivatization.

Step 1: N-Boc Protection of Piperidine-4-carboxylic Acid

Causality: The secondary amine of the piperidine ring is a nucleophile and can interfere with the subsequent reactions intended for the carboxylic acid group. Therefore, it is essential to protect this amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Reaction Scheme:

Caption: N-Boc protection of piperidine-4-carboxylic acid.

Experimental Protocol:

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (1.1 equivalents), and stir until the starting material dissolves.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, partially evaporate the solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with a suitable acid like a saturated potassium hydrogen sulfate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(carboxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.

| Parameter | Value |

| Typical Solvents | Dioxane/Water, THF/Water |

| Typical Bases | NaOH, Triethylamine |

| Reaction Temperature | Room Temperature |

| Typical Yield | >90% |

Step 2: Formation of tert-Butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate

Causality: The carboxylic acid is converted to a carbohydrazide to introduce the nitrogen atoms necessary for the formation of the triazole ring. This is typically achieved by first activating the carboxylic acid, for example, as an ester, and then reacting it with hydrazine.

Reaction Scheme:

Caption: Two-step conversion of the carboxylic acid to the carbohydrazide.

Experimental Protocol:

-

Dissolve tert-butyl 4-(carboxy)piperidine-1-carboxylate (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

-

Remove the solvent under reduced pressure and extract the methyl ester into an organic solvent.

-

Dry and concentrate the organic phase to obtain the crude methyl ester.

-

Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (2-3 equivalents).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate, which can be purified by recrystallization.

| Parameter | Value |

| Esterification Catalyst | H₂SO₄, HCl |

| Hydrazinolysis Solvent | Ethanol, Methanol |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% over two steps |

Step 3: 1,2,4-Triazole Ring Formation

Causality: The 1,2,4-triazole ring is constructed by reacting the carbohydrazide with a one-carbon electrophile, which also provides the third nitrogen atom. Formamide is a convenient and effective reagent for this transformation, serving as both the one-carbon source and the solvent.[5][6] The reaction proceeds via a condensation-cyclization mechanism.

Reaction Scheme:

Caption: Cyclization of the carbohydrazide with formamide.

Experimental Protocol:

-

Combine tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate (1 equivalent) with an excess of formamide.

-

Heat the mixture to a high temperature, typically between 140-180 °C, for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization to yield tert-butyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.

| Parameter | Value |

| Reagent/Solvent | Formamide |

| Reaction Temperature | 140-180 °C |

| Typical Yield | 60-75% |

Part 2: Synthesis of this compound

With the core intermediate in hand, the next steps focus on the N-methylation of the triazole ring and the final deprotection and salt formation.

Step 4: N-Methylation of the Triazole Ring

Causality: N-methylation of the 1,2,4-triazole ring can lead to a mixture of N1, N2, and N4 isomers.[3] The regioselectivity is influenced by the reaction conditions, including the base and methylating agent used. For the synthesis of the 4-methyl isomer, specific conditions are required. The use of a base like sodium methoxide followed by reaction with methyl iodide is a common method.[3]

Reaction Scheme:

Sources

- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]

The Pharmacological Potential of 1,2,4-Triazole Piperidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the compelling biological activities of hybrid molecules integrating the 1,2,4-triazole and piperidine scaffolds. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore renowned for its metabolic stability and diverse pharmacological profile, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it a versatile component in designing enzyme inhibitors and receptor modulators.[4]

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in numerous natural products and synthetic drugs. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets, often enhancing the pharmacokinetic properties of a molecule. The fusion of these two privileged scaffolds has given rise to a new class of compounds with a broad spectrum of potent biological activities, offering promising avenues for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 1,2,4-triazole piperidine compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant area of investigation for 1,2,4-triazole piperidine compounds is their potent antifungal activity. Many of these compounds exhibit broad-spectrum efficacy against various fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus fumigatus.[5][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for the antifungal activity of azole compounds, including 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme plays a crucial role in the fungal ergosterol biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and proper function.

The nitrogen atom at position 4 of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[10][11] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.[9] The piperidine moiety often contributes to the binding affinity and selectivity of the compound for the fungal CYP51 enzyme over its mammalian counterpart, a critical factor in reducing host toxicity.

Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by 1,2,4-Triazole Piperidine Compounds.

Structure-Activity Relationship (SAR)

The antifungal potency of 1,2,4-triazole piperidine compounds is significantly influenced by the nature and position of substituents on both the triazole and piperidine rings.

-

Substituents on the Piperidine Ring: The presence of bulky and lipophilic groups on the piperidine nitrogen can enhance antifungal activity by promoting hydrophobic interactions within the active site of CYP51.

-

Linker between the Rings: The length and flexibility of the linker connecting the 1,2,4-triazole and piperidine moieties are crucial for optimal orientation and binding to the enzyme.

-

Substituents on the Triazole Ring: Modifications on the triazole ring can modulate the electronic properties and steric hindrance, thereby affecting the coordination with the heme iron.

| Compound ID | R1 (on Piperidine) | R2 (on Triazole) | MIC (µg/mL) vs. C. albicans | Reference |

| TP-1 | 4-Fluorobenzyl | Methyl | 0.5 | [Fictional Data for Illustration] |

| TP-2 | 2,4-Dichlorobenzyl | Ethyl | 0.125 | [Fictional Data for Illustration] |

| TP-3 | Naphthylmethyl | Propyl | 0.25 | [Fictional Data for Illustration] |

Antibacterial Activity: A Promising Frontier

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. 1,2,4-triazole piperidine compounds have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[1][12][13]

Potential Mechanisms of Action

The precise mechanisms of antibacterial action for this class of compounds are still under investigation and may vary depending on the specific molecular structure. However, potential targets include:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes, which are involved in DNA replication and repair, is a common mechanism for antibacterial agents.

-

Bacterial Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, can lead to cell lysis.

-

Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is another established antibacterial strategy.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the antibacterial activity of 1,2,4-triazole piperidine derivatives is highly dependent on the substitution patterns. For instance, compounds with a 4-methyl piperidine moiety have shown excellent activity against E. coli, S. aureus, and P. aeruginosa.[1] The presence of specific substituents on the phenyl ring attached to the triazole core can also significantly enhance antibacterial potency.

| Compound ID | R1 (on Piperidine) | R2 (on Phenyl of Triazole) | MIC (µg/mL) vs. S. aureus | Reference |

| TPB-1 | 4-Methyl | 4-Chloro | 3.12 | [1] |

| TPB-2 | 4-Methyl | 2,4-Dichloro | 1.56 | [1] |

| TPB-3 | H | 4-Nitro | 6.25 | [Fictional Data for Illustration] |

Anticancer Activity: Targeting Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the quest for novel and effective anticancer agents is a continuous endeavor. 1,2,4-triazole piperidine compounds have emerged as a promising class of molecules with significant antiproliferative activity against various cancer cell lines.[2][14]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifactorial and can involve various cellular pathways:

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[15] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

Kinase Inhibition: Many kinases are dysregulated in cancer and represent important therapeutic targets. Certain 1,2,4-triazole piperidine compounds may act as inhibitors of specific kinases involved in cancer cell signaling pathways, such as cell growth, proliferation, and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride: A Novel Scaffold for Selective isoQC Inhibition in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Paradigm Shift in Cancer Therapy Targeting Glutaminyl Cyclase Isoenzymes

The quest for novel cancer therapeutics has led to the exploration of innovative molecular targets that play a crucial role in tumor progression and immune evasion. Among these, glutaminyl cyclase isoenzymes (QC/isoQC) have emerged as compelling targets.[1] Upregulated isoQC, in particular, has been implicated in cancer development through its catalytic role in the generation of pyroglutamate-CD47 (pE-CD47).[2] This modification enhances the binding of CD47 to SIRPα, a key inhibitory receptor on macrophages, thereby promoting the "don't eat me" signal that allows cancer cells to evade phagocytosis.[2][3] Consequently, the selective inhibition of isoQC presents a promising strategy for cancer immunotherapy.[4] This guide provides a comprehensive technical overview of the discovery and development of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride, a novel molecular scaffold designed for the potent and selective inhibition of isoQC.

The Genesis of a Novel Scaffold: From Imidazoles to Triazole-Piperidines

The development of the 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine scaffold was the result of a rational drug design approach, building upon previous work on glutaminyl cyclase inhibitors. The initial exploration focused on a series of diphenyl conjugated imidazole derivatives (DPCIs) as potential QC inhibitors for the treatment of Alzheimer's disease.[2][5] These early-generation inhibitors demonstrated the potential of targeting QC, but also highlighted the need for improved potency and selectivity, particularly for the isoQC isoform relevant to oncology.

The transition to the triazole-piperidine scaffold was a key evolutionary step. The rationale for this molecular modification was to enhance the binding affinity and selectivity for the isoQC active site. The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions, while the piperidine moiety offers a versatile anchor point for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[6]

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that involves the formation of the core triazole-piperidine structure, followed by hydrochloride salt formation to improve solubility and stability.[6] While specific, detailed protocols for the parent hydrochloride salt are often proprietary or embedded within broader patent literature, a general synthetic pathway can be outlined based on the synthesis of its derivatives.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol for a Representative Derivative